molecular formula C7H16Cl2F2N2 B13513024 3-(difluoromethyl)-N,N-dimethylpyrrolidin-3-aminedihydrochloride

3-(difluoromethyl)-N,N-dimethylpyrrolidin-3-aminedihydrochloride

Cat. No.: B13513024
M. Wt: 237.12 g/mol
InChI Key: YLSFLMLSLGOMHE-UHFFFAOYSA-N
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Description

3-(difluoromethyl)-N,N-dimethylpyrrolidin-3-amine dihydrochloride is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group attached to a pyrrolidine ring, which is further substituted with N,N-dimethylamine. The presence of the difluoromethyl group imparts unique chemical properties, making it valuable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of a suitable pyrrolidine precursor using difluoromethylating agents such as ClCF₂H or difluorocarbene reagents . The reaction conditions often include the use of a base, such as NaHCO₃, and a solvent like acetonitrile, with irradiation by blue LEDs to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as chromatography, would be essential to obtain the high-purity product required for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(difluoromethyl)-N,N-dimethylpyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the difluoromethyl group or other parts of the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the difluoromethyl group or other substituents are replaced by different groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield difluoromethylated pyrrolidine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of difluoromethyl-substituted compounds with different substituents.

Scientific Research Applications

3-(difluoromethyl)-N,N-dimethylpyrrolidin-3-amine dihydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-N,N-dimethylpyrrolidin-3-amine dihydrochloride involves its interaction with molecular targets in biological systems. The difluoromethyl group can act as a lipophilic hydrogen bond donor, influencing the compound’s binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(difluoromethyl)-N,N-dimethylpyrrolidin-3-amine dihydrochloride is unique due to its specific combination of the difluoromethyl group and the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable for applications requiring specific interactions with biological targets or unique chemical reactivity .

Properties

Molecular Formula

C7H16Cl2F2N2

Molecular Weight

237.12 g/mol

IUPAC Name

3-(difluoromethyl)-N,N-dimethylpyrrolidin-3-amine;dihydrochloride

InChI

InChI=1S/C7H14F2N2.2ClH/c1-11(2)7(6(8)9)3-4-10-5-7;;/h6,10H,3-5H2,1-2H3;2*1H

InChI Key

YLSFLMLSLGOMHE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CCNC1)C(F)F.Cl.Cl

Origin of Product

United States

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